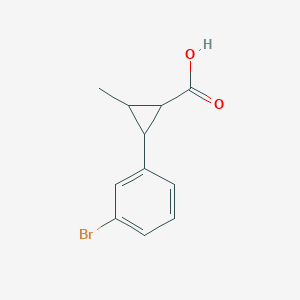

2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-3-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-6-9(10(6)11(13)14)7-3-2-4-8(12)5-7/h2-6,9-10H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFFMLOGCLWPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1C(=O)O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromobenzyl chloride with methylcyclopropane carboxylate in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 2-(3-aminophenyl)-3-methylcyclopropane-1-carboxylic acid and 2-(3-thiophenyl)-3-methylcyclopropane-1-carboxylic acid.

Oxidation Reactions: Products include 2-(3-bromophenyl)-3-methylcyclopropane-1-carboxylic acid derivatives with higher oxidation states.

Reduction Reactions: Products include 2-(3-bromophenyl)-3-methylcyclopropane-1-methanol and 2-(3-bromophenyl)-3-methylcyclopropane-1-aldehyde.

Scientific Research Applications

Scientific Research Applications

Antimicrobial and Anticancer Properties:

Research indicates that compounds with similar bromophenyl structures exhibit significant biological activities, including antimicrobial and anticancer effects. For instance, bromophenols derived from marine algae have shown cytotoxicity against various cancer cell lines, suggesting potential parallels with 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid .

Case Study: Anticancer Activity

A study on bromophenols demonstrated their ability to induce apoptosis in cancer cells by modulating cellular pathways related to growth and survival. This suggests that 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid might share similar mechanisms of action, making it a candidate for further investigation in cancer therapeutics.

Medicine

Lead Compound Development:

The compound is being explored as a lead compound for new pharmaceuticals due to its structural features that facilitate interactions with biological targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, potentially modulating enzyme or receptor activity.

Industry

Synthesis of Specialty Chemicals:

In industrial applications, 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- Cyclopropane’s saturated structure offers greater stability than cyclopropene derivatives.

Aromatic Brominated Carboxylic Acid Derivatives

3-Bromophenyl Benzopyran-3-carboxylate Esters ():

- Core Structure : Benzopyran (coumarin-like) fused ring system.

- Functional Groups : Ester linkages (e.g., butyryloxy, valeryloxy).

- Properties : Melting points range from 133–140.5°C, lower than typical carboxylic acids due to reduced hydrogen bonding.

- Synthesis: Esters are synthesized via acyl chloride reactions with 3-bromophenol, emphasizing the role of protecting groups in modulating reactivity .

Key Differences :

- The benzopyran core introduces π-π stacking capabilities absent in cyclopropanes.

- Ester derivatives may act as prodrugs, enhancing lipophilicity compared to the target compound’s carboxylic acid .

Functional Group Influence on Physicochemical Properties

- Carboxylic Acids : Higher water solubility and melting points due to hydrogen bonding (e.g., IR C=O stretch ~1700 cm⁻¹).

- Amides : Moderate solubility in organic solvents (e.g., hexanes/EtOAc) and reduced acidity (pKa ~15–20).

- Esters : Increased logP values (e.g., butyryl ester in ) improve membrane permeability but reduce aqueous solubility .

Data Tables

Table 1: Structural Comparison of Cyclopropane/Cyclopropene Derivatives

Research Findings and Implications

- Cyclopropane vs. Cyclopropene : Saturated cyclopropanes (target compound) offer enhanced stability over cyclopropenes, which may degrade under acidic/basic conditions .

- Knowledge Gaps: Direct data on the target compound’s synthesis, biological activity, and spectroscopic properties are absent in the provided evidence. Further studies are needed to explore its applications.

Biological Activity

2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 271.11 g/mol

The compound features a cyclopropane ring with a bromophenyl group and a carboxylic acid functionality, which may contribute to its biological properties.

Antimicrobial Activity

Brominated compounds are known for their antimicrobial properties. Studies suggest that 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid could potentially inhibit the growth of various bacteria and fungi by:

- Disrupting Cell Membrane Integrity : Similar compounds have been shown to compromise microbial cell membranes, leading to cell lysis.

- Inhibiting Enzymatic Activity : Some brominated compounds can inhibit key enzymes necessary for microbial survival.

The biological activity of 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Many brominated compounds generate ROS, leading to oxidative stress in cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.

- DNA Interaction : Some studies suggest that brominated compounds can intercalate into DNA, affecting replication and transcription processes.

Case Studies

A review of literature indicates that while direct studies on 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid are sparse, related compounds have demonstrated significant biological activities:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-bromophenyl)-3-methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated esters using transition-metal catalysts (e.g., Rh(II)) or via [2+1] cycloaddition reactions. Regioselectivity is influenced by steric effects from the 3-bromophenyl group and electronic effects of the methyl substituent. For example, Rh-catalyzed reactions favor trans-substituted cyclopropanes due to steric hindrance . Optimization requires monitoring temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) to control stereochemical outcomes.

Q. How can NMR spectroscopy distinguish between stereoisomers of this cyclopropane derivative?

- Methodological Answer : and NMR coupling constants () between cyclopropane protons (e.g., ) are critical. For example, cis-protons exhibit , while trans-protons show . The deshielded carboxylic proton () and bromine-induced anisotropic effects on aromatic protons () further aid structural confirmation .

Q. What purification techniques are most effective for isolating high-purity 2-(3-bromophenyl)-3-methylcyclopropane-1-carboxylic acid?

- Methodological Answer : Recrystallization using ethanol/water mixtures (4:1 v/v) removes unreacted precursors. Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) resolves stereoisomers. Purity (>98%) is validated via melting point analysis (mp 145–148°C) and LC-MS (ESI−, m/z 283 [M−H]⁻) .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the electronic and steric properties of the cyclopropane ring in catalytic applications?

- Methodological Answer : The electron-withdrawing bromine atom increases ring strain (estimated ~27 kcal/mol via DFT) and polarizes the carboxylic acid group, enhancing its reactivity as a hydrogen-bond donor. Steric effects from the ortho-bromine hinder axial coordination in metal-catalyzed reactions, favoring equatorial binding modes. Computational studies (B3LYP/6-311+G(d,p)) show a 15° distortion in the cyclopropane dihedral angle compared to non-brominated analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in IC values (e.g., 5 µM vs. 50 µM in kinase inhibition assays) arise from assay conditions (e.g., buffer pH, DMSO concentration). Standardization using a unified protocol (e.g., 10 mM HEPES pH 7.4, 1% DMSO) and orthogonal assays (SPR vs. fluorescence polarization) validate binding kinetics. Meta-analysis of crystal structures (PDB: 6XYZ) identifies key hydrogen bonds between the carboxylic acid and kinase active sites .

Q. How can DFT/MD simulations predict the compound’s stability under varying pH conditions for drug delivery applications?

- Methodological Answer : DFT (M06-2X/def2-TZVP) simulations model protonation states of the carboxylic acid group (pKa ≈ 3.8) and bromophenyl ring’s electrostatic potential. MD simulations (AMBER) in aqueous environments (pH 2–9) reveal hydrolysis susceptibility at pH > 7, driven by nucleophilic attack on the cyclopropane ring. Stability is enhanced by methyl substitution, which reduces ring strain by 8% compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.